molecular formula C7H5Cl2FO2S B2495635 2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride CAS No. 1807276-70-5

2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride

Cat. No. B2495635
CAS RN: 1807276-70-5
M. Wt: 243.07
InChI Key: WLKBVAKQQIKHGZ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride, also known as CF3SO2Cl, is a sulfonyl chloride compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is highly reactive and has a strong oxidizing ability. CF3SO2Cl is widely used in organic synthesis, pharmaceuticals, and materials science due to its versatile chemical reactivity and its ability to introduce sulfonyl groups into molecules.

Scientific Research Applications

Synthesis of High-Purity Compounds

A key application of sulfonyl chloride derivatives, similar to 2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride, is in the synthesis of high-purity compounds. For example, the use of sulfonyl chloride aids in directing fluorine substitution to specific positions on the aryl ring, facilitating the production of high-purity difluorobenzenes. Such compounds are valuable intermediates in the creation of active ingredients for agricultural and pharmaceutical applications (Moore, 2003).

Synthesis of Pesticides

Another significant application is in the synthesis of key intermediates for pesticide production. By utilizing sulfonyl chloride in specific synthetic routes, researchers have developed methods for creating essential intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate. These intermediates are then used to produce herbicides, showcasing the importance of sulfonyl chloride derivatives in agricultural chemical synthesis (Du et al., 2005).

Environmental Implications

The environmental behaviors of sulfonyl chloride derivatives, particularly those with chloro and fluoro substituents, have also been studied. For instance, chlorinated polyfluorinated ether sulfonates, which may share structural similarities with this compound, have been investigated for their occurrence and distribution in municipal sewage sludge in China. These studies are crucial for understanding the environmental impact and potential adverse effects of such chemicals (Ruan et al., 2015).

Antibacterial Applications

Sulfonyl chloride derivatives have been explored for their antibacterial properties as well. For instance, sulfonamides and carbamates synthesized from reactions involving sulfonyl chlorides showed promising antimicrobial activity. This indicates the potential use of these compounds in developing new antibacterial agents, further highlighting the versatility of sulfonyl chloride derivatives in scientific research (Janakiramudu et al., 2017).

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions are often used in the synthesis of various pharmaceuticals and dyes .

Mode of Action

The mode of action of 2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic in nature and can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the sulfur atom electrophilic and susceptible to attack by nucleophiles .

Biochemical Pathways

The compound’s reactivity suggests it could potentially be involved in various biochemical reactions, particularly those involving nucleophilic substitution at the sulfonyl chloride group .

Pharmacokinetics

The properties of sulfonyl chlorides suggest that they are likely to be rapidly metabolized in the body, potentially through reactions with biological nucleophiles .

Result of Action

Given its reactivity, it could potentially form various products depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be influenced by factors such as pH and the presence of nucleophiles . Additionally, the compound’s stability could potentially be affected by factors such as temperature and light .

Safety and Hazards

2-Chloro-6-fluoro-4-methylbenzene-1-sulfonyl chloride may pose certain hazards. Similar compounds have been noted to cause severe skin burns and eye damage . They may also be harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-6-fluoro-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)7(6(10)3-4)13(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKBVAKQQIKHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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